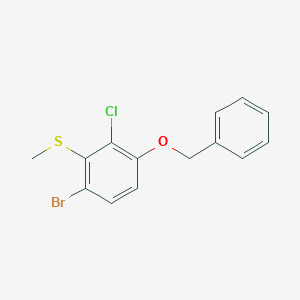

(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane

Description

(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane is a halogenated aryl sulfide characterized by a benzyloxy group at position 3, bromine at position 6, and chlorine at position 2 on the phenyl ring, with a methylsulfanyl (-SMe) substituent. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, where halogen atoms and functional groups modulate reactivity, solubility, and biological activity .

Properties

IUPAC Name |

1-bromo-3-chloro-2-methylsulfanyl-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClOS/c1-18-14-11(15)7-8-12(13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHXAGGPPJVPXJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane typically involves multiple steps:

Bromination: The starting material, 3-benzyloxy-2-chlorophenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3-(benzyloxy)-6-bromo-2-chlorophenol.

Methylthiolation: The brominated intermediate is then subjected to methylthiolation using a methylthiolating agent such as dimethyl sulfide in the presence of a base like sodium hydride to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane can undergo various chemical reactions, including:

Oxidation: The methylsulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Substitution: Amines, thiols, sodium hydride.

Coupling: Boronic acids, palladium catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Substitution: Amino or thiol-substituted derivatives.

Coupling: Biaryl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structural features make it a candidate for drug discovery and development. It can be used to design molecules with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

Industry

In the chemical industry, this compound can be used as a building block for the synthesis of specialty chemicals and materials. Its reactivity and functional groups enable the creation of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogens and a methylsulfane group can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Research Findings and Gaps

- Discontinued Analogs : Compounds like (3-(Benzyloxy)-2-fluoro-6-methoxyphenyl)(methyl)sulfane are listed as discontinued, highlighting challenges in sourcing certain halogenated derivatives .

- Limited Data: Direct studies on the target compound are absent in the evidence, necessitating extrapolation from analogs. Further research should explore its catalytic applications and toxicity.

Biological Activity

(3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its chemical properties, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features several functional groups, including a benzyloxy moiety, bromine, chlorine, and a methylsulfane group. These structural elements contribute to its unique reactivity and biological activity, making it a valuable candidate for various applications in drug discovery and development.

The biological activity of (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane is primarily attributed to its ability to interact with specific molecular targets within biological systems:

- Nrf2 Activation : Organosulfur compounds have been shown to activate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative stress and inflammation. This activation occurs through the modification of cysteine residues in proteins like Keap1, leading to increased stability and activity of Nrf2 .

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, particularly against resistant bacterial strains. Its structure allows it to interfere with bacterial cell functions, which is crucial in developing new antibiotics .

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting various signaling pathways involved in tumor growth .

Biological Activity Overview

The following table summarizes the biological activities associated with (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane:

Case Studies and Research Findings

- Nrf2 Activation Study : A study demonstrated that organosulfur compounds can effectively activate the Nrf2 pathway, offering protection against oxidative stress-related diseases. The electrophilic nature of these compounds allows them to form covalent bonds with key cysteine residues in proteins like Keap1, preventing its interaction with Nrf2 and promoting Nrf2-mediated gene expression .

- Antimicrobial Efficacy : Research findings indicate that (3-(Benzyloxy)-6-bromo-2-chlorophenyl)(methyl)sulfane exhibits significant antimicrobial activity against both methicillin-sensitive and methicillin-resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be as low as 1.56 μg/mL, indicating strong efficacy .

- Potential Anticancer Applications : In vitro studies have shown that similar sulfide-containing compounds can inhibit the growth of various cancer cell lines. The mechanism involves interference with critical signaling pathways that regulate cell cycle progression and apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.